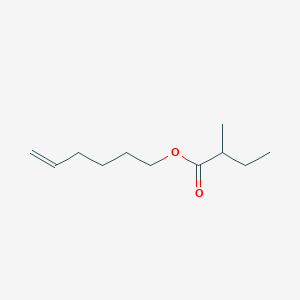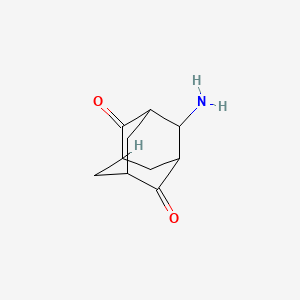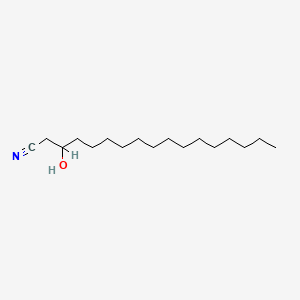
Aluminium tri(naphthalene-1-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium tri(naphthalene-1-sulphonate) is a chemical compound with the molecular formula C30H21AlO9S3. It is composed of an aluminium ion coordinated with three naphthalene-1-sulphonate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminium tri(naphthalene-1-sulphonate) typically involves the reaction of aluminium salts with naphthalene-1-sulphonic acid. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of aluminium tri(naphthalene-1-sulphonate) involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and advanced techniques such as continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: Aluminium tri(naphthalene-1-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphone derivatives, while reduction can produce sulphonate esters .
Scientific Research Applications
Aluminium tri(naphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of aluminium tri(naphthalene-1-sulphonate) involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Naphthalene-2-sulphonate: Another sulphonate derivative of naphthalene with different properties and applications.
Benzene sulphonate: A simpler aromatic sulphonate with distinct chemical behavior.
Toluene sulphonate: A methyl-substituted aromatic sulphonate with unique reactivity.
Uniqueness: Aluminium tri(naphthalene-1-sulphonate) is unique due to its specific coordination with aluminium and the presence of three naphthalene-1-sulphonate ligands. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
22302-09-6 |
|---|---|
Molecular Formula |
C30H21AlO9S3 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
aluminum;naphthalene-1-sulfonate |
InChI |
InChI=1S/3C10H8O3S.Al/c3*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h3*1-7H,(H,11,12,13);/q;;;+3/p-3 |
InChI Key |
ZGGTXWJUABLXKA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



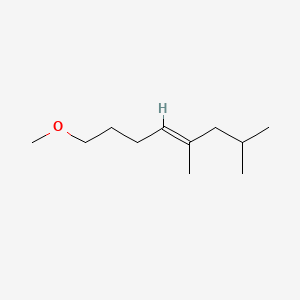
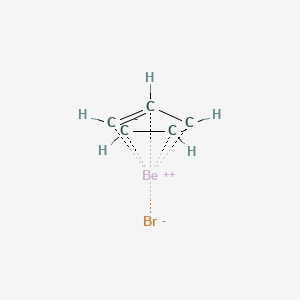

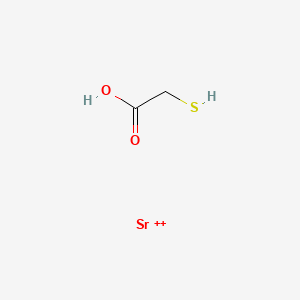
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)


